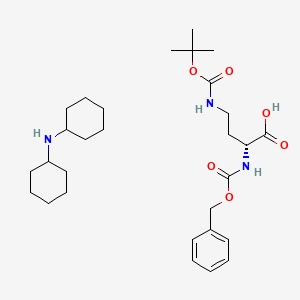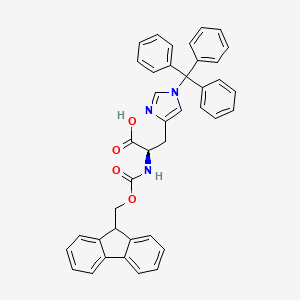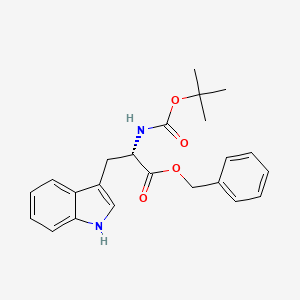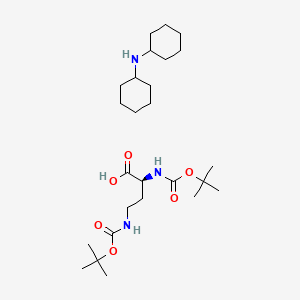
Fmoc-L-Nle(6-OH)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Nle(6-OH)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-norleucine(6-hydroxy)-OH, is a derivative of norleucine, an amino acid. The Fmoc group is commonly used as a protective group in peptide synthesis, allowing for the selective deprotection of amino groups under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Nle(6-OH)-OH typically involves the protection of the amino group of L-norleucine with the Fmoc group. This is achieved by reacting L-norleucine with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine. The hydroxyl group at the 6th position can be introduced through various hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Fmoc-L-Nle(6-OH)-OH undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different protective or functional groups.
科学的研究の応用
Chemistry
In chemistry, Fmoc-L-Nle(6-OH)-OH is used in the synthesis of peptides and proteins. The Fmoc group allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains.
Biology
In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides to investigate the role of specific amino acids in protein folding and activity.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. The compound’s stability and ease of deprotection make it an ideal candidate for drug design and synthesis.
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of Fmoc-L-Nle(6-OH)-OH involves the selective protection and deprotection of amino groups. The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions, such as treatment with piperidine. This allows for the stepwise assembly of peptide chains without unwanted side reactions.
類似化合物との比較
Similar Compounds
Fmoc-L-Leu-OH: Similar to Fmoc-L-Nle(6-OH)-OH but with a leucine residue instead of norleucine.
Fmoc-L-Val-OH: Contains a valine residue and is used in similar peptide synthesis applications.
Fmoc-L-Ile-OH: Contains an isoleucine residue and is also used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 6th position, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis and drug design.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMUBZYLZBKMO-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














